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molecular formula C9H9BrN2O B8330005 6-Bromo-8-ethoxyimidazo[1,2-a]pyridine

6-Bromo-8-ethoxyimidazo[1,2-a]pyridine

Cat. No. B8330005
M. Wt: 241.08 g/mol
InChI Key: PESDESBIYYUFMK-UHFFFAOYSA-N
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Patent
US08410128B2

Procedure details

6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride (40 mg, 0.16 mmol) and Cs2CO3 (104 mg, 0.32 mmol) in acetone (0.64 mL) and DMF (0.2 mL) was added ethyl bromide (12 μL). The reaction was stirred for 48 h then the volatile solvents were removed and the residue then added water (0.8 mL). The resulting solids were stirred, filtered, and rinsed with water. The water filtrate was extracted with EtOAc and then combined with the solid crude products. The residue was purified via column chromatography (25% then 50% EtOAc/heptane) to afford the product (19 mg, 50% yield).
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
12 μL
Type
reactant
Reaction Step One
Quantity
0.64 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:4]=[C:5]([OH:12])[C:6]2[N:7]([CH:9]=[CH:10][N:11]=2)[CH:8]=1.C([O-])([O-])=O.[Cs+].[Cs+].[CH2:19](Br)[CH3:20].CCOC(C)=O.CCCCCCC>CC(C)=O.CN(C=O)C>[Br:2][C:3]1[CH:4]=[C:5]([O:12][CH2:19][CH3:20])[C:6]2[N:7]([CH:9]=[CH:10][N:11]=2)[CH:8]=1 |f:0.1,2.3.4,6.7|

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
Cl.BrC=1C=C(C=2N(C1)C=CN2)O
Name
Cs2CO3
Quantity
104 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
12 μL
Type
reactant
Smiles
C(C)Br
Name
Quantity
0.64 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
EtOAc heptane
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C.CCCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the volatile solvents were removed
STIRRING
Type
STIRRING
Details
The resulting solids were stirred
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with water
EXTRACTION
Type
EXTRACTION
Details
The water filtrate was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The residue was purified via column chromatography (25%

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC=1C=C(C=2N(C1)C=CN2)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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